5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione is a heterocyclic compound that contains a pyrimidine ring substituted with amino, chloro, propyl, and thione groups. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of a suitable chloroacetyl compound with thiourea, followed by cyclization and subsequent substitution reactions to introduce the amino and propyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino-substituted derivatives, alkylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-6-chloropyrimidine-4(1H)-thione: Lacks the propyl group.
5-Amino-2-propylpyrimidine-4(1H)-thione: Lacks the chloro group.
6-Chloro-2-propylpyrimidine-4(1H)-thione: Lacks the amino group.
Uniqueness
The presence of all three substituents (amino, chloro, and propyl) in 5-Amino-6-chloro-2-propylpyrimidine-4(1H)-thione may confer unique chemical and biological properties, such as specific binding affinities or reactivity profiles, that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
61457-05-4 |
---|---|
Molekularformel |
C7H10ClN3S |
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
5-amino-6-chloro-2-propyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C7H10ClN3S/c1-2-3-4-10-6(8)5(9)7(12)11-4/h2-3,9H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
HOGOUNWHAMJSAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=S)C(=C(N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.